molecular formula C8H12N2 B1299893 (2,5-Dimethylphenyl)hydrazine CAS No. 613-85-4

(2,5-Dimethylphenyl)hydrazine

Cat. No. B1299893
CAS RN: 613-85-4
M. Wt: 136.19 g/mol
InChI Key: XTXWNXNOTJBIIN-UHFFFAOYSA-N
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Description

“(2,5-Dimethylphenyl)hydrazine” is a chemical compound with the molecular formula C8H12N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(2,5-Dimethylphenyl)hydrazine” is represented by the InChI code 1S/C8H12N2.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule.

Scientific Research Applications

Chemosensor Chemistry

Hydrazones, including those derived from 2,5-Dimethylphenyl hydrazine, play a pivotal role in synthetic chemistry due to their various biological properties. These properties include antifungal, anticonvulsant, antibacterial, antimalarial, anti-inflammatory, and anti-TB attributes. A study by Salim and Ali (2020) focuses on the synthesis of a series of hydrazones based on 2,4-dimethylphenyl hydrazine HCl. These compounds show promise as candidates in chemosensor chemistry, highlighting their potential in detecting and quantifying chemical substances (Salim & Ali, 2020).

Pharmaceutical and Agricultural Manufacturing

Hydrazines, including derivatives of 2,5-Dimethylphenyl hydrazine, are used in chemical industry, pharmaceutical manufacturing, and agricultural production. They are known for their high acute toxicity and are considered environmental contaminants. A review by Choudhary and Hansen (1998) highlights the adverse health effects of hydrazines, including their designation as possible cancer-causing contaminants (Choudhary & Hansen, 1998).

Environmental Applications

The detection and quantification of hydrazine in environmental and biological samples are crucial due to its toxicity. Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, showcasing its application in environmental water systems and visualization in biological samples like HeLa cells and zebrafish. This highlights the utility of hydrazine derivatives in environmental monitoring and biological research (Zhu et al., 2019).

Organic Chemistry

In organic chemistry, hydrazones derived from 2,5-Dimethylphenyl hydrazine are used extensively. Vargas et al. (2020) evaluated the hydrazonation of acetophenones and benzaldehydes, utilizing different hydrazines. Their study contributes to understanding the reactions and applications of these compounds in organic synthesis (Vargas et al., 2020).

DNA Damage and Toxicity Studies

Runge‐Morris et al. (1994) explored the role of hydrazines in causing DNA damage. Their study provides insights into the toxicological impact of hydrazines, including those related to 2,5-Dimethylphenyl hydrazine, on cellular macromolecules (Runge‐Morris et al., 1994).

Aerospace and Military Applications

Nguyen et al. (2020) conducted a systematic review on the toxicity, pathophysiology, and treatment of acute hydrazine propellant exposure, particularly in the aerospace and military sectors. This research underscores the significance of understanding the toxicological aspects of hydrazines in these specialized fields (Nguyen et al., 2020).

Safety And Hazards

“(2,5-Dimethylphenyl)hydrazine” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

As of now, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The future directions of “(2,5-Dimethylphenyl)hydrazine” largely depend on the outcomes of these research studies.

properties

IUPAC Name

(2,5-dimethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-7(2)8(5-6)10-9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXWNXNOTJBIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357397
Record name (2,5-dimethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylphenyl)hydrazine

CAS RN

613-85-4
Record name (2,5-Dimethylphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-dimethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Cetin, B Gündüz, N Menges, I Bildirici - Polymer Bulletin, 2017 - Springer
Poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) (poly(PDPPD)) was synthesized from reactions of p-phenylene-diamine and 1-(2,5-…
Number of citations: 16 link.springer.com
A Cetin, I Bildirici - Journal of Saudi Chemical Society, 2018 - Elsevier
4-Acyl-pyrazole-3-carboxylic acids (1) were synthesized via the reaction of 4-acyl-2,3-furandiones (F) with hydrazone (1-benzylidene-2-(2,5-dimethyl-phenyl)-hydrazine) by heating …
Number of citations: 51 www.sciencedirect.com
Q Wu, X Ma, F Zheng, X Lu, Q Lu - European Polymer Journal, 2019 - Elsevier
Highly transparent polyimides (PIs) with excellent combined properties are in great demand for flexible optical devices. In this work, transparent PIs were synthesized by fluorinated …
Number of citations: 48 www.sciencedirect.com
F Turkan, A Cetin, P Taslimi, HS Karaman… - Archiv Der …, 2019 - Wiley Online Library
In this study, synthesis of ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate 1 was carried out and a series of new 3H‐pyrazol‐3‐ones (P1–7) were synthesized from 1 as …
Number of citations: 63 onlinelibrary.wiley.com
OV Moskalenko, OI Barchina, SA Tsyhankov, DA Lega… - 2021 - dspace.nuph.edu.ua
Aim. To synthesize 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides and study their antiviral activity against yellow fever virus (YFV). Results and …
Number of citations: 3 dspace.nuph.edu.ua
RG Jacob, D Hartwig, JER Nascimento, PB Abib… - Tetrahedron …, 2022 - Elsevier
We describe herein a simple and efficient method for the sequential one-pot synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles catalyzed by CuI/bpy under mild conditions. The starting …
Number of citations: 4 www.sciencedirect.com
SO Park, J Kim, M Koh, SB Park - Journal of Combinatorial …, 2009 - ACS Publications
In this study, the practical construction of a pilot library with benzopyranylpyrazole, a novel core skeleton synthesized through the recombination of privileged structures, benzopyran and …
Number of citations: 40 pubs.acs.org
A Cetin - Letters in Organic Chemistry, 2016 - ingentaconnect.com
Background: Pyrazole is a simple aromatic ring an organic compound of the heterocyclic series that characterized five-membered ring structure which comprises located adjacent two …
Number of citations: 4 www.ingentaconnect.com
MF Cheng, LC Ou, SC Chen, WT Chang… - Bioorganic & Medicinal …, 2014 - Elsevier
The μ-opioid receptor (MOR) is the major opioid receptor targeted by most analgesics in clinical use. However, the use of all known MOR agonists is associated with severe adverse …
Number of citations: 15 www.sciencedirect.com
A Cetin - Letters in Organic Chemistry, 2019 - ingentaconnect.com
Efficient steps towards the synthesis of novel (phenyl)(1'-aryl-1,5,5'-triphenyl[3,3'-bi-1Hpyrazol]- 4-yl)methanones 4a-e were developed. The procedure starts from 1-(4-benzoyl-1,5-…
Number of citations: 1 www.ingentaconnect.com

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